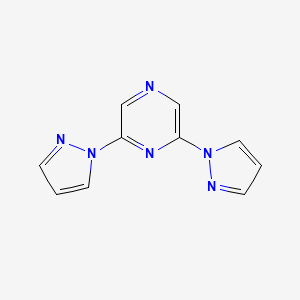

2,6-Bis(1-pyrazolyl)pyrazine

Description

Significance of Poly(pyrazolyl)pyrazine Scaffolds in Modern Inorganic and Materials Chemistry

Poly(pyrazolyl)pyrazine scaffolds, and specifically 2,6-Bis(1-pyrazolyl)pyrazine (often abbreviated as bppz), represent an important class of tridentate N-donor ligands. These molecules consist of a central pyrazine ring flanked by two pyrazolyl groups, creating a pincer-like N,N,N-coordination site. Their significance in modern inorganic and materials chemistry stems primarily from their application in the development of "smart" molecular materials, particularly those exhibiting spin-crossover (SCO) behavior.

The iron(II) complexes derived from these ligands, with the general formula [Fe(bppz)₂]²⁺, are especially prominent. These complexes can exist in two different electronic spin states: a high-spin (HS) state and a low-spin (LS) state. The transition between these states can be triggered by external stimuli such as temperature, pressure, or light irradiation. This switchable magnetic behavior makes them highly attractive for potential applications in data storage, molecular sensors, and display devices. rsc.org

The substitution of the more commonly studied pyridine core with a pyrazine core in these tridentate ligands has a discernible effect on the properties of the resulting metal complexes. Research has shown that the pyrazinyl group in 2,6-di(pyrazol-1-yl)pyrazine ligands slightly stabilizes the low-spin state of their iron(II) complexes when compared to their 2,6-di(pyrazol-1-yl)pyridine counterparts. colby.eduwhiterose.ac.uk This demonstrates how subtle changes in the ligand scaffold can be used to fine-tune the magnetic properties of the final material. The ability to systematically modify the bppz framework, for instance by introducing various substituents at the 4-position of the pyrazole rings, provides a powerful tool for chemists to manipulate the spin-transition temperature and other related properties. colby.edu

Historical Context and Evolution of Tridentate N-Donor Ligand Research

The study of tridentate N-donor ligands has a rich history, evolving from simple acyclic amines to complex, rigid heterocyclic systems. A cornerstone in this field is 2,2':6',2''-terpyridine (terpy), which has been extensively investigated for decades due to its ability to form stable, well-defined complexes with a wide range of metal ions. The predictable meridional coordination of terpy has made it a benchmark ligand in coordination chemistry.

Seeking to modify and control the properties of metal complexes, researchers began to develop "terpyridine analogues" by replacing one or more of the pyridine rings with other N-heterocycles. researchgate.net This led to the emergence of ligand families like the 2,6-di(pyrazol-1-yl)pyridines (bpp), which offered different steric and electronic profiles compared to terpy. researchgate.netresearchgate.net The introduction of pyrazole rings, which are poorer π-acceptors than pyridine, alters the ligand field strength and redox properties of the resulting complexes. rsc.org Concurrently, another major class of tridentate N-donor ligands, the poly(pyrazolyl)borates (known as "scorpionates"), was developed and has been used extensively in coordination and organometallic chemistry since their discovery. nih.govmdpi.com

Within this evolutionary context, this compound emerged as a more specialized analogue. It represents a logical progression in ligand design, where the central pyridine ring of the well-studied bpp ligand is replaced by a pyrazine ring. This modification, while seemingly minor, introduces a different electronic distribution and symmetry, providing a platform to probe the subtle structure-property relationships that govern the behavior of coordination compounds.

Scope and Research Objectives for this compound Studies

The primary research focus on this compound (bppz) and its derivatives is the investigation of their coordination chemistry with transition metals, particularly iron(II), to create and study molecular materials with tunable magnetic properties. The overarching objective is to understand and control the spin-crossover (SCO) phenomenon in these systems. rsc.orgresearchgate.net

Key research objectives include:

Synthesis and Characterization: The synthesis of the parent bppz ligand and a variety of its derivatives, typically by reacting 2,6-dichloropyrazine with appropriately substituted pyrazoles. colby.eduwhiterose.ac.uk This allows for the systematic introduction of different functional groups onto the ligand framework.

Tuning Spin-Crossover Properties: A central goal is to modulate the spin transition temperature (T₁/₂) of the corresponding iron(II) complexes. By introducing electron-donating or electron-withdrawing substituents, researchers can manipulate the ligand field strength around the metal ion, thereby raising or lowering the temperature at which the transition between the high-spin and low-spin states occurs. colby.eduwhiterose.ac.uk

Investigation of Photomagnetic Effects: Many studies focus on the photomagnetic properties of these complexes, such as the Light-Induced Excited Spin-State Trapping (LIESST) effect. rsc.orgcolby.edu This involves trapping the complex in a metastable high-spin state at low temperatures after irradiation with light of a specific wavelength, a property of interest for optical switching applications.

The tables below summarize the synthesis of several bppz derivatives and the magnetic properties of their iron(II) complexes, illustrating the successful application of these research objectives.

Data Tables

Table 1: Synthesis of this compound Derivatives This table outlines the synthesis of various derivatives of this compound (bppz), which are primarily achieved through the reaction of 2,6-dichloropyrazine with pre-formed, 4-substituted pyrazoles. colby.eduwhiterose.ac.uk

| Compound Name | Abbreviation | Synthetic Method |

| 2,6-Bis(4-chloropyrazol-1-yl)pyrazine | L2Cl | Chlorination of bppz with NaClO in acetic acid. |

| 2,6-Bis(4-bromopyrazol-1-yl)pyrazine | L2Br | Reaction of 4-bromopyrazole with 2,6-dichloropyrazine. |

| 2,6-Bis(4-iodopyrazol-1-yl)pyrazine | L2I | Reaction of 4-iodopyrazole with 2,6-dichloropyrazine. |

| 2,6-Bis(4-methylpyrazol-1-yl)pyrazine | L2Me | Reaction of 4-methylpyrazole with 2,6-dichloropyrazine. |

| 2,6-Bis(4-nitropyrazol-1-yl)pyrazine | L2NO2 | Reaction of 4-nitropyrazole with 2,6-dichloropyrazine. |

| 2,6-Bis(4-aminopyrazol-1-yl)pyrazine | L2NH2 | Reduction of L2NO2 with iron powder. |

| 2,6-Bis[4-(phenylethynyl)pyrazol-1-yl]pyrazine | L2CCPh | Sonogashira coupling reaction on L2I. |

Table 2: Magnetic Properties of Selected Iron(II) Complexes with Pyrazolyl-Pyrazine/Pyridine Ligands This table presents the spin transition temperatures (T₁/₂) and the temperatures up to which the light-induced high-spin state persists (T(LIESST)) for various iron(II) complexes, highlighting the influence of the ligand structure and counter-anion. rsc.orgcolby.eduwhiterose.ac.uk

| Complex | T₁/₂ (K) | T(LIESST) (K) | Spin State Behavior |

| [Fe(L²)₂][BF₄]₂ (L² = bppz) | 211 | 82 | Complete thermal spin transition. rsc.org |

| [Fe(L²)₂][ClO₄]₂ (L² = bppz) | 215 | 80 | Complete thermal spin transition. rsc.org |

| [Fe(L2Me)₂][BF₄]₂ | ~200 | 93 | Abrupt, one-step thermal spin-crossover. colby.eduwhiterose.ac.uk |

| [Fe(L2Me)₂][ClO₄]₂ | ~200 | - | Two-step thermal spin-crossover. colby.eduwhiterose.ac.uk |

| [Fe(L2Cl)₂][BF₄]₂ | - | - | Fixed 2:1 high/low-spin state mixture. colby.eduwhiterose.ac.uk |

| [Fe(L¹)₂][BF₄]₂ (L¹ = bpp) | 243 | 70 | Complete thermal spin transition. rsc.org |

Propriétés

IUPAC Name |

2,6-di(pyrazol-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-3-12-15(5-1)9-7-11-8-10(14-9)16-6-2-4-13-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRODYRLLEVCLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320533 | |

| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818039 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

253310-71-3 | |

| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Bis(1-pyrazolyl)pyrazine, and what challenges arise during its synthesis?

- Methodological Answer: A common approach involves the condensation of pyrazine derivatives with pyrazole units. For example, 2,6-dimethylpyrazine can be oxidized to generate aldehyde intermediates, followed by Schiff base formation with pyrazole derivatives. However, thermal instability of intermediates (e.g., pyrazine-2,6-dicarboxaldehyde) often necessitates alternative strategies, such as ozonolysis of styryl-substituted precursors followed by reductive workup and condensation with amines . Challenges include decomposition of labile intermediates and low yields in multi-step reactions.

Q. How is this compound characterized structurally, and what crystallographic tools are recommended?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . For ligand-metal complexes, bond length analysis (e.g., Fe–N distances in spin-crossover systems) and Hirshfeld surface analysis can reveal coordination geometry and intermolecular interactions .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer: The ligand is a versatile chelator for transition metals (e.g., Fe(II), Ag(I), Au(I)), forming complexes with applications in spin-crossover materials, catalysis, and antimicrobial agents. For example, Fe(II) complexes exhibit thermally induced spin transitions between high-spin (HS) and low-spin (LS) states, critical for magnetic memory devices . Ag(I) and Au(I) complexes disrupt bacterial cell walls via binding to peptidoglycan layers .

Advanced Research Questions

Q. How do spin-crossover properties of Fe(II)-2,6-Bis(1-pyrazolyl)pyrazine complexes correlate with ligand field strength?

- Methodological Answer: Ligand field strength is modulated by substituents on the pyrazole rings. Strong-field ligands (e.g., electron-withdrawing groups) stabilize the LS state, raising the spin-transition temperature (T1/2). Variable-temperature magnetic susceptibility measurements and Mössbauer spectroscopy are used to track spin states. For example, Fe(II) complexes with tert-butyl phosphine substituents show T1/2 near 250 K, whereas electron-donating groups lower T1/2 .

Q. What mechanisms underlie the antimicrobial activity of Ag(I)-2,6-Bis(1-pyrazolyl)pyrazine complexes?

- Methodological Answer: These complexes disrupt bacterial membranes via dual mechanisms: (1) binding to lysine-type peptidoglycan layers, weakening cell wall integrity, and (2) increasing membrane permeability, leading to cytoplasmic leakage. Biofilm inhibition assays (e.g., crystal violet staining for Streptococcus mutans) and TEM imaging of damaged cell walls validate these effects. Theoretical DFT studies further correlate higher reactivity of Ag(I) complexes (vs. Au(I)) with enhanced antibacterial potency .

Q. How can this compound ligands be optimized for catalytic CO2 hydrogenation?

- Methodological Answer: Iron pincer complexes (e.g., [Fe(H)(CO)(tBu-PNzP)]) catalyze CO2 reduction to formate under mild conditions. Key steps involve metal-ligand cooperation (MLC), where ligand dearomatization facilitates H2 activation. Reaction optimization includes solvent selection (e.g., EtOH for proton transfer), base additives (e.g., Bu4NCl), and low-pressure H2 (1–5 bar). Turnover numbers (TONs) exceeding 1000 have been achieved via ligand backbone fluorination to enhance electron density at the metal center .

Data Contradiction Analysis

Q. Why do synthetic yields for this compound derivatives vary significantly across studies?

- Critical Analysis: Discrepancies arise from divergent reaction conditions. For example, ozonolysis of styryl precursors at −50°C preserves aldehyde intermediates, yielding >70% product , whereas higher temperatures promote decomposition. Additionally, steric hindrance from bulky substituents (e.g., 2,6-diisopropylphenyl) reduces condensation efficiency. Researchers should optimize stoichiometry (e.g., 2:1 amine:aldehyde ratio) and employ inert atmospheres to mitigate oxidation .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Table 2. Antimicrobial Activity of Ag(I)-2,6-Bis(1-pyrazolyl)pyrazine

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Escherichia coli | 2.5 | Peptidoglycan binding, lysis |

| Streptococcus mutans | 1.8 | Biofilm inhibition (>90%) |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.